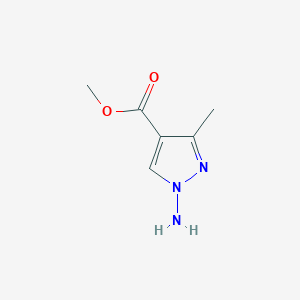
Ac-His-Nhme
Overview
Description
Mechanism of Action
Target of Action
Similar compounds like ac-phe-nhme have been studied as β-sheet model systems . These compounds interact with various functional groups relevant to different structural arrangements .
Mode of Action
It’s worth noting that similar compounds, such as ac-phe-nhme, have been found to form different structural arrangements, including β-sheet related configurations and hydrogen-bonded structures . These arrangements are likely due to the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been used in studies related to protein structure and dynamics . These compounds can cause conformational changes in the protein structure, potentially affecting various biochemical pathways.
Pharmacokinetics
The pharmacokinetics knowledge base provides extensive data for admet properties , which could potentially be used to infer the pharmacokinetics of Ac-His-Nhme.
Result of Action
Similar compounds have been found to cause conformational changes in the protein structure , which could potentially lead to various molecular and cellular effects.
Action Environment
The safety data sheet for this compound provides some information on handling and storage conditions , which could potentially influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-His-Nhme typically involves the acetylation of L-histidine followed by methylation. The process begins with the protection of the amino group of L-histidine using an acetyl group. This is followed by the methylation of the carboxyl group to form the methyl amide derivative .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ac-His-Nhme undergoes various chemical reactions, including:
Oxidation: The imidazole ring in the histidine residue can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl and methyl amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and amines are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while reduction can yield various histidine derivatives .
Scientific Research Applications
Ac-His-Nhme is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein interactions and enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Used in the production of various biochemical reagents and as an intermediate in chemical synthesis.
Comparison with Similar Compounds
Ac-Ala-NHMe: A derivative of alanine, used in similar applications but with different reactivity due to the absence of the imidazole ring.
Ac-L-Ala-L-Pro-NHMe: A dipeptide derivative with distinct conformational properties.
Uniqueness of Ac-His-Nhme: this compound is unique due to the presence of the imidazole ring in the histidine residue, which imparts specific reactivity and binding properties. This makes it particularly useful in studies involving metal ion coordination and protein interactions .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLRQKZOVSBKSE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213049 | |
| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-11-9 | |
| Record name | N-Acetyl-N-methylhistidylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the conformational behavior of Ac-His-NHMe?
A1: this compound serves as a simplified model for histidine residues within peptides and proteins. [] Understanding its conformational preferences, particularly around the Cα-Cβ bond, provides valuable insights into the structural behavior of histidine in more complex biological contexts. This information can be crucial for understanding protein folding, protein-protein interactions, and enzyme mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol](/img/structure/B142041.png)


![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)





![spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]](/img/structure/B142065.png)




